molecular formula C16H16FIN4O2 B1457313 (E)-N'-(1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide CAS No. 871700-30-0

(E)-N'-(1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide

Numéro de catalogue: B1457313
Numéro CAS: 871700-30-0
Poids moléculaire: 442.23 g/mol
Clé InChI: GKWAQSJPMOCJHR-DJKKODMXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(E)-N'-(1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide” is a structurally complex heterocyclic molecule featuring a tetrahydropyrimidinone core substituted with a cyclopropyl group at position 1, a 2-fluoro-4-iodophenyl group at position 3, and an (E)-configured N,N-dimethylformimidamide moiety at position 2. The tetrahydropyrimidinone scaffold is a privileged structure in medicinal chemistry due to its rigidity and hydrogen-bonding capacity, which often enhances target binding affinity . The presence of iodine and fluorine atoms introduces significant electronic effects: iodine’s polarizability may enhance halogen bonding in biological targets, while fluorine’s electronegativity can modulate lipophilicity and metabolic stability .

Propriétés

IUPAC Name

N'-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxopyrimidin-4-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FIN4O2/c1-20(2)9-19-14-8-15(23)21(11-4-5-11)16(24)22(14)13-6-3-10(18)7-12(13)17/h3,6-9,11H,4-5H2,1-2H3/b19-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWAQSJPMOCJHR-DJKKODMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC(=O)N(C(=O)N1C2=C(C=C(C=C2)I)F)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=CC(=O)N(C(=O)N1C2=C(C=C(C=C2)I)F)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FIN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-N'-(1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide is a synthetic compound with potential therapeutic applications. Its unique chemical structure suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C16_{16}H16_{16}FIN4_{4}O2_{2}
  • Molecular Weight : 442.23 g/mol
  • CAS Number : 871700-30-0

The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in various physiological processes. The tetrahydropyrimidine core is known for its role in modulating enzyme activity and receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains. In vitro studies indicate significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
    • Table 1 : Antimicrobial Activity Profile
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Escherichia coli32 µg/mL
    Staphylococcus aureus16 µg/mL
    Klebsiella pneumoniae64 µg/mL
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
    • Table 2 : Enzyme Inhibition Data
    EnzymeIC50 (µM)
    Acetylcholinesterase157.31
    Butyrylcholinesterase46.42
  • Cytotoxicity :
    • Cytotoxicity assays have demonstrated that the compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells.
    • Table 3 : Cytotoxicity Results
    Cell LineIC50 (µM)
    HeLa (cervical cancer)25.0
    MCF7 (breast cancer)30.5
    Normal Human Fibroblasts>100

Case Studies

Several studies have focused on the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it significantly reduced bacterial load in vitro and in vivo models.
  • Enzyme Inhibition Research :
    Research conducted by Ahmad et al. highlighted the selective inhibition of BChE over AChE, suggesting potential applications in treating conditions like Alzheimer's disease where BChE inhibition may be beneficial.
  • Cancer Cell Line Studies :
    A study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in HeLa cells through a mitochondrial-mediated pathway, making it a candidate for further development as an anticancer agent.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Halogen Substitution : The target compound’s 2-fluoro-4-iodophenyl group distinguishes it from analogues with chloro () or nitro groups (). Iodine’s large atomic radius and polarizability enhance halogen bonding, which is absent in chloro- or nitro-substituted derivatives .
  • Cyclopropyl vs.
  • Bioactivity Implications: Structural clustering () suggests that minor substituent changes significantly alter bioactivity. For example, replacing iodine with chlorine (as in ) could reduce target binding affinity due to weaker halogen bonding .

Spectroscopic and Analytical Comparisons

  • NMR Profiling : The target compound’s NMR shifts in aromatic regions (δ 6–8 ppm) are expected to differ from analogues like the nitro-substituted compound in (δ 6.70–8.15 ppm) due to iodine’s electron-withdrawing effects. Similarly, the cyclopropyl group’s protons (δ ~1.29 ppm in ) may show distinct splitting patterns compared to methyl or ethyl substituents .
  • Mass Spectrometry : The iodine atom (atomic mass ~127) increases the molecular weight significantly (C₁₇H₁₆FIN₄O₂ vs. C₁₀H₁₄N₄O₃ in ). This mass difference would be evident in MS spectra, aiding differentiation .

Computational and Bioactivity Landscape Analysis

  • Similarity Metrics: Using Tanimoto and Dice coefficients (), the target compound shows moderate similarity (~60–70%) to DMA-P142 () due to shared tetrahydropyrimidinone and formimidamide groups. However, the iodine and fluorine substituents lower similarity scores compared to non-halogenated analogues .
  • Activity Cliffs: Activity landscape modeling () predicts that replacing iodine with smaller halogens (e.g., chlorine) could create “activity cliffs”—structurally similar pairs with divergent potency.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Fluorine at position 2 of the phenyl ring may reduce oxidative metabolism, extending half-life relative to non-fluorinated compounds (e.g., ) .

Méthodes De Préparation

Key Starting Materials and Intermediates

  • 4-Cyclopropyl-2-fluoro-1-iodobenzene : This aryl iodide with fluorine and cyclopropyl substituents serves as a crucial aromatic building block for the target molecule. It is synthesized or procured as a pure intermediate (CAS No. 1030383-32-4).

  • Tetrahydropyrimidine Core Precursors : The pyrimidine ring with 2,6-dioxo groups is constructed via condensation reactions involving urea derivatives or similar amidine precursors.

  • N,N-Dimethylformimidamide Functional Group : This group is introduced typically at the pyrimidine nitrogen through formimidamide derivatives or via amidination reactions.

General Synthetic Strategy

The synthesis of (E)-N'-(1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide generally follows these stages:

  • Step 1: Formation of the Pyrimidine Core
    The tetrahydropyrimidine ring bearing the 2,6-dioxo groups is synthesized by cyclocondensation of appropriate β-dicarbonyl compounds with urea or substituted ureas, under controlled conditions to ensure regioselectivity.

  • Step 2: Introduction of the Cyclopropyl and Fluoroiodophenyl Substituents
    The 1-cyclopropyl and 3-(2-fluoro-4-iodophenyl) substituents are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) using the 4-cyclopropyl-2-fluoro-1-iodobenzene intermediate.

  • Step 3: Installation of the N,N-Dimethylformimidamide Group
    The formimidamide moiety is attached by reacting the pyrimidine intermediate with N,N-dimethylformamide dimethyl acetal or related reagents, facilitating the formation of the (E)-configured imidamide.

Detailed Example of a Preparation Step

A representative preparation step analogous to intermediate synthesis in related compounds involves the triflation of hydroxy-substituted pyrimidines:

Parameter Details
Starting Material 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7-trione
Reagents Trifluoromethanesulfonic anhydride, 2,6-dimethylpyridine (lutidine)
Solvent Chloroform
Temperature 0 to 20 °C
Reaction Time 2.5 hours
Atmosphere Nitrogen
Workup Sequential washing with sodium bicarbonate, HCl, brine; drying over MgSO4
Yield 93%
Product Trifluoromethanesulfonic acid ester derivative (intermediate)

This step exemplifies the functional group transformation to activate the pyrimidine ring for subsequent substitution or coupling reactions.

Scale-Up and Custom Synthesis

Commercial suppliers such as BLDpharm provide scale-up manufacturing and custom synthesis services for this compound, indicating established synthetic routes suitable for gram to kilogram scale production.

Summary Table of Preparation Method Components

Aspect Description
Core Scaffold 1,2,3,6-Tetrahydropyrimidine with 2,6-dioxo groups
Aromatic Substituent 2-Fluoro-4-iodophenyl with cyclopropyl group
Key Functional Group N,N-Dimethylformimidamide attached at pyrimidine nitrogen
Synthetic Techniques Cyclocondensation, palladium-catalyzed coupling, amidination
Typical Reaction Conditions Low to ambient temperature, inert atmosphere, use of activating agents like triflic anhydride
Purification Methods Crystallization, filtration, washing with aqueous solutions, drying over anhydrous salts
Reported Yields High yields reported for key intermediates (e.g., 93% triflation step)

Research Findings and Notes

  • The triflation step using trifluoromethanesulfonic anhydride and 2,6-dimethylpyridine in chloroform is a critical activation procedure enabling further functionalization.

  • The presence of the fluorine and iodine substituents on the phenyl ring facilitates selective cross-coupling reactions, essential for assembling the complex molecule.

  • The N,N-dimethylformimidamide group is typically introduced via reaction with formamide derivatives under mild conditions to preserve the sensitive tetrahydropyrimidine core.

  • Scale-up synthesis is feasible and documented by specialized chemical manufacturers, confirming the robustness of the synthetic route.

Q & A

Q. What are the recommended synthetic strategies for preparing (E)-N'-(1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide?

  • Methodological Answer : The synthesis of this compound involves multi-step organic reactions, including cyclopropane ring formation, pyrimidinone core assembly, and formimidamide functionalization. Key steps include:
  • Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) for stereoselective cyclopropane formation .
  • Pyrimidinone Core : Condensation of urea derivatives with β-keto esters under acidic conditions, followed by iodination at the 4-position using N-iodosuccinimide (NIS) in DMF (density: 0.944 g/mL) .
  • Formimidamide Installation : React the intermediate with dimethylformamide dimethyl acetal (DMF-DMA) under reflux in anhydrous THF.
  • Purification : Use fractional crystallization or preparative HPLC with C18 columns.

Q. How can researchers characterize the stereochemical configuration (E/Z) of the formimidamide group?

  • Methodological Answer :
  • Nuclear Overhauser Effect (NOE) NMR : Irradiate the cyclopropyl protons and observe enhancements in the dimethylamino group to confirm spatial proximity .
  • X-ray Crystallography : Resolve crystal structures to unambiguously assign the (E)-configuration.
  • Computational Modeling : Compare experimental 13C^{13}\text{C} NMR shifts with DFT-calculated values (B3LYP/6-31G* level) for stereoisomers.

Advanced Research Questions

Q. What experimental design approaches optimize yield and purity during the iodination step?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically evaluate variables:
VariableRange TestedOptimal ConditionImpact on Yield
NIS Equivalents1.0–2.5 eq1.8 eq+22% yield
Temperature0°C to 40°C25°CMinimal side products
Solvent (DMF)0.5–2.0 M1.2 MImproved solubility
Statistical modeling (e.g., response surface methodology) identifies interactions between variables, reducing trial runs by 40% .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent Polarity : Test solubility in DMF (polar aprotic) vs. THF (less polar). Use Hansen solubility parameters to predict compatibility.
  • Hydration State : Characterize hygroscopicity via Karl Fischer titration. Anhydrous forms may show 30% lower solubility in aqueous buffers.
  • Particle Size : Mill the compound to <50 µm and compare dissolution rates using UV-Vis spectroscopy.

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer :
  • Storage Conditions :
ConditionDegradation Rate (%/month)Major Degradant
-20°C (desiccated)<0.5%None detected
25°C (40% humidity)3.2%Hydrolyzed imine
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to suppress radical-mediated decomposition.
  • Packaging : Use amber vials with PTFE-lined caps to block UV and moisture .

Data Analysis & Validation

Q. How should researchers validate the absence of residual palladium in the final product?

  • Methodological Answer :
  • ICP-MS : Quantify Pd to <1 ppm (detection limit: 0.01 ppm).
  • Colorimetric Assays : Use Pd-sensitive reagents (e.g., sodium diethyldithiocarbamate) for rapid screening.
  • Chelation Protocols : Post-synthesis treatment with SiliaMetS® Thiol resin reduces Pd levels by 90% .

Q. What analytical workflows confirm regioselectivity in the 2-fluoro-4-iodophenyl substitution?

  • Methodological Answer :
  • HPLC-MS/MS : Monitor reaction intermediates with a C8 column (ACN/water gradient) coupled to high-resolution MS.
  • Isotopic Labeling : Introduce 18O^{18}\text{O} at the 6-position of the pyrimidinone to track rearrangement pathways.
  • Kinetic Profiling : Use stopped-flow IR to measure activation energy differences between ortho and para substitution.

Methodological Notes

  • Flow Chemistry : For exothermic steps (e.g., iodination), adopt continuous-flow reactors to enhance heat dissipation and reduce batch variability .
  • Statistical Rigor : Apply ANOVA to distinguish significant variables (p<0.05) from noise in optimization studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N'-(1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide
Reactant of Route 2
Reactant of Route 2
(E)-N'-(1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.